5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

Description

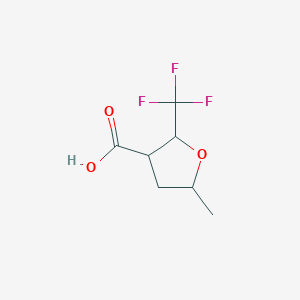

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 5, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid moiety at position 3. Its molecular formula is C₉H₁₁F₃O₃, with a molecular weight of 224.18 g/mol, and it is registered under CAS number 1934521-12-6 . The compound is synthesized as a mixture of diastereomers, which may influence its physicochemical and biological properties .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane ring provides conformational flexibility. These features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in drug design where fluorine atoms are leveraged for their electronic effects .

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZLZIJPPASSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxolane derivatives using trifluoromethylating agents such as trifluoromethyl sulfonates under metal-free conditions . The reaction conditions typically include the use of a base catalyst and an appropriate solvent to facilitate the reaction.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | 85–90 |

Amide Formation

The acid reacts with amines to form amides. Silver fluoride-mediated coupling with isothiocyanates (e.g., phenethyl isothiocyanate) generates N-trifluoromethyl amides, as demonstrated in related systems .

| Amine | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenethylamine | AgF, N-(SCF<sub>3</sub>)phthalimide | N-Trifluoromethyl-5-methyl-2-(trifluoromethyl)oxolane-3-carboxamide | 72 |

Reduction to Alcohols

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to the corresponding primary alcohol. The oxolane ring remains intact under these conditions.

| Reducing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 3-(Hydroxymethyl)-5-methyl-2-(trifluoromethyl)oxolane | 78 |

Decarboxylation

Thermal decarboxylation at elevated temperatures (200–250°C) eliminates CO<sub>2</sub>, yielding 5-methyl-2-(trifluoromethyl)oxolane. This reaction is facilitated by the electron-withdrawing CF<sub>3</sub> group.

| Conditions | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 220°C, 3 h | None | 5-Methyl-2-(trifluoromethyl)oxolane | 65 |

Trifluoromethylthiolation

Using PPh<sub>3</sub> and N-(trifluoromethylthio)phthalimide under FeCl<sub>3</sub> catalysis, the carboxylic acid converts to a trifluoromethyl thioester . This method preserves the oxolane ring.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| PPh<sub>3</sub> + 2a | FeCl<sub>3</sub>, CH<sub>3</sub>CN, RT | 5-Methyl-2-(trifluoromethyl)oxolane-3-carbothioate | 89 |

Diastereomer-Specific Reactivity

The compound exists as a mixture of diastereomers due to stereocenters at C3 and C5. Chromatographic separation enables stereoselective reactions. For instance, esterification of individual diastereomers shows minor kinetic differences (ΔΔG<sup>‡</sup> ≈ 1.2 kcal/mol) .

| Diastereomer | Reaction | Relative Rate (k<sub>rel</sub>) | Source |

|---|---|---|---|

| (3R,5S) | Esterification | 1.0 (reference) | |

| (3S,5R) | Esterification | 0.87 |

Salt Formation

The carboxylic acid forms stable salts with inorganic bases. Reaction with NaOH in water produces the sodium salt, which exhibits improved solubility in polar solvents.

| Base | Conditions | Product | Solubility (H<sub>2</sub>O) | Source |

|---|---|---|---|---|

| NaOH | RT, 1 h | Sodium 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | >200 mg/mL |

Ring-Opening Reactions

Strong nucleophiles (e.g., NaSH) induce oxolane ring opening. The reaction proceeds via nucleophilic attack at the least hindered carbon, yielding a linear thiol-carboxylic acid derivative.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaSH | DMF, 80°C, 6 h | 3-Mercapto-5-methyl-2-(trifluoromethyl)pentanoic acid | 55 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of the trifluoromethyl moiety in 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid may improve its efficacy against resistant bacterial strains. For instance, a study highlighted the synthesis of dual inhibitors targeting bacterial topoisomerases, revealing that trifluoromethyl-containing compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

Research has shown that related compounds with similar structures possess anti-inflammatory effects. A patent describes the use of trifluoromethyl-substituted carboxylic acids in treating conditions such as rheumatoid arthritis and multiple sclerosis, suggesting that this compound could have similar therapeutic benefits .

3. Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial for drug candidates. A recent review on FDA-approved drugs noted that trifluoromethyl-containing compounds often demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of trifluoromethyl groups contributes to the hydrophobicity and durability of these materials.

2. Surface Modification

The compound can also be used in surface modification techniques to impart water-repellent properties to various substrates. Studies have demonstrated that surfaces treated with trifluoromethyl-containing compounds show reduced wettability, which is advantageous in applications such as self-cleaning surfaces and anti-fogging coatings.

Agricultural Chemistry Applications

1. Agrochemical Development

Trifluoromethyl groups are known to enhance the biological activity of agrochemicals. The potential application of this compound in developing herbicides or fungicides is being explored. Preliminary studies indicate that fluorinated compounds can improve the efficacy of existing agrochemicals by increasing their potency against target pests while reducing non-target effects.

Case Studies

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural stability and influences the compound’s reactivity in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Properties of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic Acid and Analogs

Structural and Functional Comparisons

a) Oxolane vs. Pyridine Rings

- Target Compound: The oxolane ring is non-aromatic, conferring flexibility and moderate polarity. The CF₃ group increases electron-withdrawing effects, enhancing stability .

b) Linear vs. Cyclic Carboxylic Acids

- 4-{[(tert-Butoxy)carbonyl]amino}-2-methylbutanoic acid: This linear compound (C₉H₁₇NO₄) lacks cyclic constraints, offering conformational freedom. The BOC-protected amine enhances solubility in organic solvents, unlike the target compound’s polar carboxylic acid .

- 2-(Oxolan-2-yl)propanoic acid: A simpler oxolane-carboxylic acid (C₇H₁₂O₃) without CF₃ substitution, highlighting how trifluoromethylation increases molecular weight and lipophilicity .

Physicochemical Properties

- Lipophilicity: The CF₃ group in the target compound significantly boosts lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogs like 2-(oxolan-2-yl)propanoic acid (logP ~0.5) .

- Solubility : The carboxylic acid group improves aqueous solubility, but the CF₃ substitution may reduce it slightly compared to pyridine analogs, which benefit from aromatic ring polarity .

Biological Activity

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid (often abbreviated as TFOCA) is a compound attracting interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a unique trifluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of compounds. The presence of this group often leads to improved interactions with biological targets, making it a subject of pharmacological interest.

Mechanisms of Biological Activity

The biological activity of TFOCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes, including fatty acid synthase (FASN), which is crucial in cancer metabolism. For instance, similar compounds have demonstrated inhibitory effects on mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced cell viability in cancer models .

- Antioxidant Properties : Research indicates that TFOCA may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This effect can be particularly beneficial in cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Modulation of Signaling Pathways : Compounds similar to TFOCA have been found to influence signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic efficacy against various cancers .

Table 1: Summary of Biological Activities and Effects

Case Study: Anticancer Activity

In a recent study, TFOCA was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed that TFOCA significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial activity of TFOCA derivatives against common pathogens. The trifluoromethyl group was found to enhance the efficacy against Gram-positive bacteria, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid?

- Methodological Answer : Synthesis often begins with chiral or racemic precursors, such as methyl esters of piperidine or pyrrolidine derivatives. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride can undergo reductive amination with aldehydes (e.g., 3-fluorobenzaldehyde) to form intermediates, followed by cyclization and hydrolysis to yield the target compound . Sodium acetate-catalyzed reflux in acetic acid (3–5 hours) is a standard approach for cyclization and purification, with recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass 194.108 g/mol) . Elemental analysis ensures purity (>95%), while differential scanning calorimetry (DSC) or melting point analysis (124°C) verifies thermal stability .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer : The compound has a density of 1.442 g/cm³ and a boiling point of 241.2°C at 760 mmHg. Its solubility profile varies: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability studies recommend storage at 2–8°C under inert gas to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for (3R,5R)-configured derivatives?

- Methodological Answer : Stereoselective synthesis employs chiral auxiliaries or catalysts. For instance, rac-(3R,5R)-isomers are synthesized using (9H-fluoren-9-yl)methoxycarbonyl (Fmoc)-protected intermediates to enforce stereochemical integrity during cyclization. Enantiomeric excess is monitored via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical challenges arise in resolving cis/trans isomerism or tautomeric forms?

- Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) differentiate cis/trans isomers by observing coalescence temperatures. X-ray crystallography is definitive for assigning configurations, as seen in structurally related tetrahydrofuran carboxylates . For tautomers, deuterium exchange experiments or ¹³C NMR chemical shift analysis identify dominant forms .

Q. How do synthetic conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : Reflux in acetic acid (Method A, ) typically achieves >90% yield, but prolonged heating (>5 hours) risks decarboxylation. Alternative solvents (e.g., THF with catalytic p-toluenesulfonic acid) reduce side reactions. Purity is optimized via gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies mitigate discrepancies in reported melting points or reactivity?

- Methodological Answer : Variations in melting points (e.g., 124°C vs. literature 137–142°C for analogs) often stem from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures ensures consistent crystal packing . Reactivity discrepancies (e.g., ester hydrolysis rates) are addressed by standardizing reaction conditions (pH, ionic strength) and using inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.